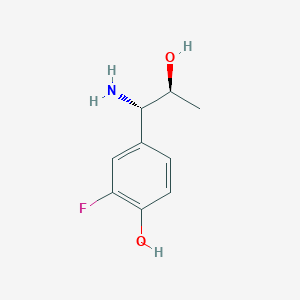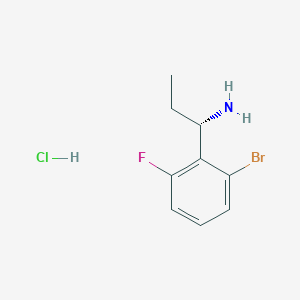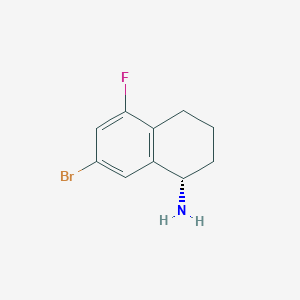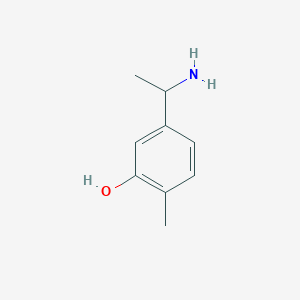
5-(1-Aminoethyl)-2-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Aminoethyl)-2-methylphenol is an organic compound with the molecular formula C9H13NO It is a derivative of phenol, featuring an aminoethyl group and a methyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminoethyl)-2-methylphenol typically involves the alkylation of 2-methylphenol (o-cresol) with an appropriate aminoethylating agent. One common method is the reaction of 2-methylphenol with 1-bromo-2-aminoethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Catalysts and advanced purification techniques such as distillation and crystallization are employed to achieve high-quality products.
化学反应分析
Types of Reactions
5-(1-Aminoethyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary amines.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
5-(1-Aminoethyl)-2-methylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-(1-Aminoethyl)-2-methylphenol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The phenolic hydroxyl group can participate in redox reactions, influencing cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
4-Aminopyridine: An organic compound used as a research tool in characterizing potassium channels.
Metaraminol: An adrenergic agonist used in the treatment of hypotension.
Uniqueness
5-(1-Aminoethyl)-2-methylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties
属性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC 名称 |
5-(1-aminoethyl)-2-methylphenol |
InChI |
InChI=1S/C9H13NO/c1-6-3-4-8(7(2)10)5-9(6)11/h3-5,7,11H,10H2,1-2H3 |
InChI 键 |
FGVUAFXUHFAEPS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(C)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



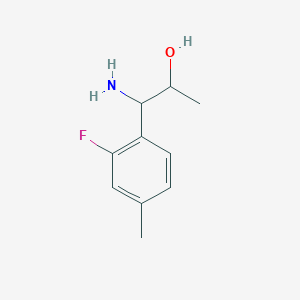
![1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13052279.png)
![4-Bromo-2-methyl-1,6-dihydro-7H-pyrrolo[2,3-C]pyridin-7-one](/img/structure/B13052286.png)
![Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate](/img/structure/B13052295.png)
![2-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol](/img/structure/B13052297.png)
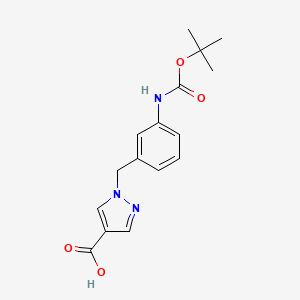

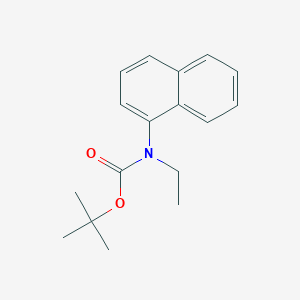
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052314.png)
